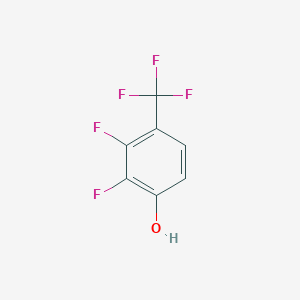

2,3-Difluoro-4-(trifluoromethyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

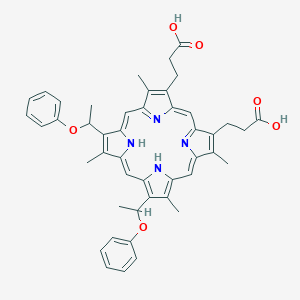

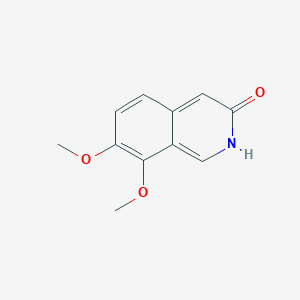

2,3-Difluoro-4-(trifluoromethyl)phenol is a fluorinated phenol derivative. The presence of fluorine atoms imparts unique physical and chemical properties to this compound, making it significant in various chemical synthesis processes and material science applications.

Synthesis Analysis

Various synthesis methods have been developed for fluorinated phenols, including 2,3-Difluoro-4-(trifluoromethyl)phenol. These methods often involve reactions with main group and transition elements or ortho-lithiation processes. For example, the reactions of 2,4,6-Tris(trifluoromethyl)phenols with compounds of main group and transition elements have been studied, highlighting the complexity and versatility of synthesis routes for such fluorinated phenols (Roesky, Scholz, & Noltemeyer, 1990).

Molecular Structure Analysis

The molecular structure of fluorinated phenols is characterized by the presence of fluorine atoms attached to the phenolic ring, which significantly affects their electronic and spatial configuration. Studies on similar compounds, such as 2-trifluoromethylphenol, reveal complex molecular structures with features like bifurcated hydrogen bonding, as confirmed by gas electron diffraction (Kovacs & Hargittai, 1998).

Chemical Reactions and Properties

Fluorinated phenols, including 2,3-Difluoro-4-(trifluoromethyl)phenol, participate in a range of chemical reactions, reflecting their reactivity and functional versatility. These reactions include electrophilic aromatic ring trifluoromethylthiolation, indicating the compound's ability to undergo direct functionalization (Jereb & Gosak, 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis of Polymers and Monomers

- Scientific Field : Polymer Chemistry

- Application Summary : “2,3-Difluoro-4-(trifluoromethyl)phenol” is used in the synthesis of polymers and monomers .

Synthesis of Material-Poly

- Scientific Field : Material Science

- Application Summary : “2,3-Difluoro-4-(trifluoromethyl)phenol” was used in the synthesis of material-poly {methyl [3- (2-hydroxy-3,4-difluoro)phenyl]propyl siloxane} (PMDFPS), which is sensitive to toxic organophosphate .

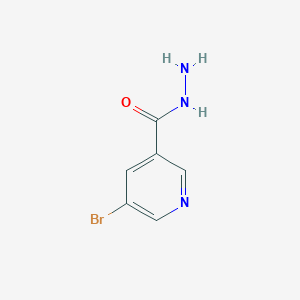

Synthesis of Trifluoromethylpyridines

- Scientific Field : Agrochemical and Pharmaceutical Industries

- Application Summary : “2,3-Difluoro-4-(trifluoromethyl)phenol” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Methods of Application : The synthesis of trifluoromethylpyridines involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .

- Results or Outcomes : Trifluoromethylpyridines have been used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Synthesis of 2,3,5-DCTF

- Scientific Field : Agrochemical Industry

- Application Summary : “2,3-Difluoro-4-(trifluoromethyl)phenol” is used in the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is a chemical intermediate for the synthesis of several crop-protection products .

- Methods of Application : The synthesis of 2,3,5-DCTF involves direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .

- Results or Outcomes : 2,3,5-DCTF is in high demand for the production of several crop-protection products .

Synthesis of Ubrogepant

- Scientific Field : Pharmaceutical Industry

- Application Summary : “2,3-Difluoro-4-(trifluoromethyl)phenol” is used in the synthesis of Ubrogepant, a medicament used for acute migraine with or without visual disturbances .

Synthesis of Fluorinated Organic Chemicals

- Scientific Field : Agrochemical and Pharmaceutical Industries

- Application Summary : “2,3-Difluoro-4-(trifluoromethyl)phenol” is used in the synthesis of fluorinated organic chemicals, which have seen many recent advances in the agrochemical, pharmaceutical, and functional materials fields .

- Methods of Application : The synthesis of these fluorinated organic chemicals involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .

- Results or Outcomes : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

Safety And Hazards

The safety data sheet for a similar compound, “4-(trifluoromethyl)phenol”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Eigenschaften

IUPAC Name |

2,3-difluoro-4-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJVQVQWMHTPNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378956 |

Source

|

| Record name | 2,3-difluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-(trifluoromethyl)phenol | |

CAS RN |

116640-12-1 |

Source

|

| Record name | 2,3-difluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B56067.png)

![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)

![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)

![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)